molecular formula C18H20N4O B2482564 N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine CAS No. 2380044-12-0

N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2482564
CAS No.: 2380044-12-0
M. Wt: 308.385
InChI Key: PBWUWKUAEQGHGF-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine: is a compound that belongs to the class of pyridopyrimidines, which are heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. These compounds have garnered significant interest due to their potential therapeutic applications and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the condensation of a pyridine derivative with a pyrimidine precursor under specific conditions to form the desired pyridopyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-3-18(23-2,14-8-5-4-6-9-14)12-20-17-15-10-7-11-19-16(15)21-13-22-17/h4-11,13H,3,12H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWUWKUAEQGHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC=NC2=C1C=CC=N2)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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